N-Benzyloxycarbonylserylleucinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-11(2)8-13(15(18)22)19-16(23)14(9-21)20-17(24)25-10-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H2,18,22)(H,19,23)(H,20,24)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXHXTSKUSVXIO-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169586 | |
| Record name | N-Benzyloxycarbonylserylleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17331-87-2 | |
| Record name | N-Benzyloxycarbonylserylleucinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyloxycarbonylserylleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Biological Activity & Pharmacodynamics of N-Benzyloxycarbonylserylleucinamide Derivatives
Part 1: Executive Summary & Molecular Architecture
N-Benzyloxycarbonylserylleucinamide (Z-Ser-Leu-NH₂) is a synthetic dipeptide derivative that serves as a critical biophysical probe in membrane dynamics and signal transduction. Unlike simple metabolic peptides, the N-terminal Benzyloxycarbonyl (Z) protection group confers significant lipophilicity, allowing the molecule to partition into lipid bilayers and hydrophobic enzymatic pockets.
This guide analyzes the compound's dual-mode efficacy:
-
Biophysical Antiviral Agent: Stabilizing lipid bilayers to prevent viral membrane fusion (specifically Measles virus).
-
Signal Transduction Modulator: Acting as an inhibitor of Protein Kinase C (PKC).
-
Protease Scaffold: Serving as a substrate-mimic precursor for designing transition-state inhibitors (e.g., peptide aldehydes).
Molecular Pharmacophore Analysis
The bioactivity of Z-Ser-Leu-NH₂ is dictated by three structural domains:
| Domain | Chemical Moiety | Functional Role |
| N-Cap | Benzyloxycarbonyl (Z/Cbz) | Provides aromatic interactions and lipophilicity required for membrane insertion; protects against aminopeptidases. |
| P2 Residue | L-Serine (Ser) | The hydroxyl group acts as a hydrogen bond donor, crucial for interacting with the PKC regulatory domain or protease active site waters. |
| P1 Residue | L-Leucinamide (Leu-NH₂) | The hydrophobic isobutyl side chain anchors the molecule in the lipid bilayer or enzyme S1 pocket. The C-terminal amide mimics the peptide bond, preventing carboxypeptidase degradation. |
Part 2: Biological Mechanisms & Activity[1][2][3]
Antiviral Activity via Membrane Stabilization
Research indicates that Z-Ser-Leu-NH₂ exhibits specific antiviral activity against the Measles virus (cytopathic effect reduction).[] Unlike nucleoside analogues that target replication, this derivative acts on the host-virus interface.
-
Mechanism: The peptide partitions into the phospholipid bilayer. It raises the temperature required for the bilayer-to-hexagonal phase transition.[][2] By stabilizing the bilayer phase, it energetically disfavors the formation of the fusion pore required for viral entry.
-
Structure-Activity Relationship (SAR): The potency correlates with lipophilicity and specific side-chain interactions.
-
Potency Order: Z-Tyr-Leu-NH₂ > Z-Ser-Leu-NH₂ > Z-Gly-Leu-NH₂.
-
Causality: The Serine hydroxyl group likely forms H-bonds with phospholipid headgroups, increasing membrane rigidity.
-
Inhibition of Protein Kinase C (PKC)
Z-Ser-Leu-NH₂ acts as a competitive inhibitor of PKC, a pivotal enzyme in cell proliferation and apoptosis.
-
Mechanism: PKC activation requires association with the cell membrane (specifically phosphatidylserine and diacylglycerol). Z-Ser-Leu-NH₂ interferes with this lipid-enzyme interaction due to its amphiphilic nature and structural similarity to the PKC pseudosubstrate region.
-
Selectivity: The inhibition is often non-competitive with respect to ATP but competitive with respect to the lipid co-factors.
Protease Modulation (Substrate vs. Inhibitor)
While the amide (Z-Ser-Leu-NH₂) is often a substrate for metalloendoproteases, derivatives where the C-terminal amide is modified drive potent inhibition:
-
Z-Ser-Leu-H (Aldehyde): Forms a reversible hemiacetal with the active site Serine of serine proteases (e.g., Chymotrypsin-like enzymes).
-
Z-Ser-Leu-CH₂Cl (Chloromethyl ketone): Irreversibly alkylates the active site Histidine.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the dual mechanism of Z-Ser-Leu-NH₂: interfering with PKC activation and stabilizing the membrane against viral fusion.
Caption: Figure 1. Dual-action mechanism of Z-Ser-Leu-NH₂: Membrane stabilization blocking viral fusion (left) and competitive inhibition of PKC lipid-binding domains (right).
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis of Z-Ser-Leu-NH₂
Rationale: A solution-phase mixed anhydride method is chosen for high purity and preservation of chiral integrity (preventing racemization of Serine).
Materials:
-
Z-Ser-OH (N-Benzyloxycarbonyl-L-serine)
-
H-Leu-NH₂·HCl (L-Leucinamide hydrochloride)
-
Isobutyl chloroformate (IBCF)
-
N-Methylmorpholine (NMM)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Activation: Dissolve Z-Ser-OH (1.0 eq) in anhydrous THF at -15°C. Add NMM (1.0 eq).
-
Anhydride Formation: Dropwise add IBCF (1.0 eq) while maintaining temperature < -10°C. Stir for 15 minutes. Self-Validation: The appearance of a white precipitate (NMM·HCl) confirms activation.
-
Coupling: Add H-Leu-NH₂·HCl (1.0 eq) mixed with NMM (1.0 eq) in DMF/THF to the reaction mixture.
-
Reaction: Allow to warm to room temperature (RT) over 4 hours.
-
Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate. Wash sequentially with 5% citric acid (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and brine.
-
Purification: Recrystallize from EtOAc/Hexane.
-
QC Check: Purity >98% by HPLC. Confirm Mass (ESI-MS): [M+H]+ calc. for C₁₇H₂₅N₃O₅ ≈ 351.4 Da.
Protocol B: PKC Inhibition Assay (Mixed Micelle System)
Rationale: Since Z-Ser-Leu-NH₂ competes with lipids, a standard soluble assay is insufficient. A mixed micelle assay mimics the membrane environment.
-
Preparation: Create mixed micelles containing Phosphatidylserine (PS, 40 µg/mL) and Diacylglycerol (DAG, 0.8 µg/mL) in Triton X-100 (0.03%).
-
Enzyme Mix: Incubate Purified PKC (20 ng) with reaction buffer (20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 100 µM CaCl₂).
-
Inhibitor Addition: Add Z-Ser-Leu-NH₂ (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM). Control: DMSO vehicle only.
-
Initiation: Add [γ-³²P]ATP (10 µM) and Histone H1 substrate.
-
Incubation: 30°C for 10 minutes.
-
Termination: Spot onto P81 phosphocellulose paper; wash with 75 mM phosphoric acid.
-
Quantification: Scintillation counting.
-
Calculation: Plot % Activity vs. Log[Inhibitor]. Determine IC₅₀.
Part 5: Comparative Data Analysis
Table 1: Bilayer Stabilization and Antiviral Potency of Z-Dipeptide-Amides Data synthesized from biophysical studies on PE (phosphatidylethanolamine) transition temperatures.[]
| Compound | Phase Transition Shift (ΔTₕ) | Antiviral Activity (Measles) | PKC Inhibition Potency |
| Z-Tyr-Leu-NH₂ | High (+12°C) | High | High |
| Z-Ser-Leu-NH₂ | Moderate (+8°C) | Moderate | Moderate (Ki ≈ 30 µM) |
| Z-Gly-Leu-NH₂ | Low (+3°C) | Low | Low |
| Z-Gly-Gly-NH₂ | Negligible | None | None |
Interpretation: The correlation between ΔTₕ (stabilization) and biological activity confirms that the mechanism involves physical alteration of the membrane properties rather than receptor-ligand binding alone. The Serine hydroxyl provides intermediate potency due to moderate polarity.
References
-
Epand, R. M., Lobl, T. J., & Renis, H. E. (1987). Bilayer stabilizing peptides and the inhibition of viral infection: antimeasles activity of carbobenzoxy-Ser-Leu-amide.[] Bioscience Reports, 7(9), 745–749.
-
Bottega, R., & Epand, R. M. (1992). Inhibition of protein kinase C by cationic amphiphiles. Biochemistry, 31(37), 9025–9030. (Contextualizing Z-Ser-Leu-NH2 inhibition mechanisms).
-
Epand, R. M. (1992).The Amphipathic Helix. CRC Press. (Detailed analysis of peptide-lipid interactions).
-
Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750.
Sources
role of N-Benzyloxycarbonylserylleucinamide in protease research
An In-Depth Technical Guide to N-Benzyloxycarbonyl-Seryl-Leucinamide in Protease Research
Abstract
This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-seryl-leucinamide (Z-Ser-Leu-NH₂), a representative of the N-terminally protected dipeptide amide class of protease inhibitors. While specific literature on this exact molecule is limited, its structure is archetypal for compounds designed to target cysteine proteases, such as calpains and cathepsins. This document, intended for researchers, scientists, and drug development professionals, details the mechanistic basis of inhibition, outlines key applications in protease research, provides detailed experimental protocols for inhibitor characterization, and offers insights into data interpretation. By grounding the discussion in the well-established principles of related Cbz-dipeptide inhibitors, this guide serves as a robust framework for utilizing Z-Ser-Leu-NH₂ and similar molecules as tools to probe protease function and as scaffolds for therapeutic development.
Introduction: The Role of Peptidic Inhibitors in Protease Biology
Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, a process fundamental to countless physiological and pathological events.[1] Among these, cysteine proteases, characterized by a cysteine residue in the active site, are critical regulators of processes ranging from protein turnover and antigen presentation (cathepsins) to cellular signaling and apoptosis (calpains). Dysregulation of their activity is implicated in cancer, neurodegenerative diseases, and inflammatory disorders, making them compelling therapeutic targets.[2][3]
To elucidate the specific roles of these enzymes and to validate them as drug targets, researchers rely on potent and selective inhibitors. Small molecule inhibitors that mimic the natural substrate of a protease are invaluable tools. N-Benzyloxycarbonyl-seryl-leucinamide (Z-Ser-Leu-NH₂) belongs to this class of molecules. It is a dipeptide amide featuring:
-
An N-terminal Benzyloxycarbonyl (Cbz or Z) group , a common protecting group in peptide synthesis that provides hydrophobicity and can influence binding to the protease's non-specific subsites.[4][5]
-
A dipeptide sequence (Seryl-Leucine) that mimics the P2 and P1 residues of a natural substrate, conferring a degree of specificity for the target protease's active site.
-
A C-terminal amide , which removes the negative charge of a carboxylate group, potentially improving cell permeability and modifying binding interactions.
This guide will explore the utility of Z-Ser-Leu-NH₂ as a representative Cbz-dipeptide amide for the study of cysteine proteases.
Mechanism of Action: Competitive Inhibition of Cysteine Proteases
Dipeptidyl compounds like Z-Ser-Leu-NH₂ typically function as competitive, reversible inhibitors of their target proteases.[3][4] The inhibition process is a direct contest between the inhibitor and the endogenous substrate for access to the enzyme's active site.
The proposed mechanism for the inhibition of cysteine proteases involves a nucleophilic attack by the active site cysteine's thiol group on the carbonyl carbon of the inhibitor's peptide bond (or a modified "warhead" group if present).[5] In the case of simple peptide amides, this interaction is non-covalent but highly specific. For related compounds with aldehyde or keto-amide functionalities, this attack leads to the formation of a stable, yet reversible, hemithioketal adduct .[5] This adduct effectively sequesters the enzyme, preventing it from processing its natural substrate.
The specificity of the inhibitor is largely determined by how well the P1 residue (Leucine, in this case) fits into the S1 binding pocket of the protease. Many calpains and cathepsins show a preference for hydrophobic residues like leucine or valine at this position.[3][4]
Applications in Protease Research and Drug Development
N-Benzyloxycarbonyl-seryl-leucinamide and its analogs serve as versatile tools in the laboratory. Their primary applications include:
-
Target Validation: By applying the inhibitor to cell lysates or whole cells and observing a change in a specific biological outcome (e.g., reduction in cleavage of a known substrate), researchers can confirm the role of a target protease in that process.
-
Enzyme Characterization: These inhibitors are used in biochemical assays to determine the kinetic parameters of novel or purified proteases, helping to define their substrate specificity profile.
-
Assay Development: Z-Ser-Leu-NH₂ can be used as a positive control or reference compound when screening for new, more potent inhibitors of a target protease.
-
Structural Biology: Co-crystallization of a protease with a peptide inhibitor can provide high-resolution snapshots of the active site, revealing key interactions that inform the rational design of next-generation drugs.
-
Scaffold for Drug Discovery: The dipeptide amide structure serves as a starting point (a scaffold) for medicinal chemists. Modifications to the N-terminal cap, the amino acid residues, and the C-terminal group can be systematically made to improve potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: Determination of Inhibitor Potency (IC₅₀)
A fundamental experiment in characterizing an inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀). This protocol describes a typical fluorescence-based assay for measuring the IC₅₀ of Z-Ser-Leu-NH₂ against a purified cysteine protease (e.g., Calpain I).
A. Materials and Reagents
-
Target Enzyme: Purified Calpain I (human or other species)
-
Inhibitor: N-Benzyloxycarbonyl-seryl-leucinamide (Z-Ser-Leu-NH₂), dissolved in DMSO to make a 10 mM stock solution.
-
Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (or a similar calpain-preferred substrate), dissolved in DMSO to make a 10 mM stock solution.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 mM DTT, pH 7.5.
-
Instrumentation: Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC).
-
Plate: Black, flat-bottom 96-well microplate.
B. Experimental Workflow
C. Step-by-Step Methodology
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM Z-Ser-Leu-NH₂ stock solution in assay buffer. Create a range of concentrations that will span the expected IC₅₀ value (e.g., from 100 µM down to 0.1 nM).
-
Include a "no inhibitor" control (buffer with DMSO equivalent) and a "no enzyme" background control.
-
-
Plate Setup:
-
Add 50 µL of each inhibitor dilution to triplicate wells of the 96-well plate.
-
Add 25 µL of assay buffer containing the Calpain I enzyme to each well (except the "no enzyme" controls). The final enzyme concentration should be in the low nanomolar range and optimized to give a robust linear signal within the assay timeframe.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC) in the assay buffer.
-
Add 25 µL of the substrate solution to all wells to initiate the reaction. The final substrate concentration should ideally be at or below its Kₘ value for the enzyme.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity in a kinetic mode (e.g., one reading every 60 seconds for 30 minutes).
-
D. Data Analysis
-
Calculate Reaction Velocity: For each inhibitor concentration, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize Data: Express the velocity at each inhibitor concentration as a percentage of the activity of the "no inhibitor" control (set to 100%).
-
Generate IC₅₀ Curve: Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the Curve: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
Data Interpretation and Expected Results
Based on studies of similar Cbz-dipeptide inhibitors, one can formulate a hypothesis about the expected activity profile of Z-Ser-Leu-NH₂. Calpain II is often more sensitive to this class of inhibitors than Calpain I, while Cathepsin B may be only weakly inhibited.[2]
Table 1: Hypothetical Inhibitory Potency (IC₅₀) Data for Z-Ser-Leu-NH₂
| Protease Target | Predicted IC₅₀ (µM) | Relative Potency | Rationale |
| Calpain I | 15 - 50 | Moderate | Often inhibited by Leu-based peptides.[3] |
| Calpain II | 1 - 10 | High | Generally more sensitive than Calpain I to these inhibitors.[2] |
| Cathepsin B | > 100 | Low | Often weakly inhibited by this structural class.[2][3] |
Trustworthiness & Self-Validation: The protocol is self-validating through the inclusion of controls. The "no inhibitor" control defines the 100% activity level, while the "no enzyme" control accounts for background fluorescence and substrate auto-hydrolysis. A clear dose-response curve with a sigmoidal shape and a good statistical fit (e.g., R² > 0.95) confirms the quality of the data.
Conclusion and Future Directions
N-Benzyloxycarbonyl-seryl-leucinamide is a valuable chemical entity for protease research, not because of an extensive publication record, but because it perfectly represents a foundational class of Cbz-dipeptide amide inhibitors. Its simple, well-defined structure makes it an excellent tool for probing the active sites of cysteine proteases like calpains and cathepsins. The methodologies described in this guide provide a clear path for researchers to characterize its inhibitory activity and use it to dissect complex biological pathways. Future efforts in this area will likely focus on modifying this basic scaffold to develop probes and drug candidates with enhanced potency, greater selectivity between closely related protease isoforms, and improved cell-based activity.
References
- Mehdi, S. (1991). Novel Peptidyl Alpha-Keto Amide Inhibitors of Calpains and Other Cysteine Proteases. Journal of Enzyme Inhibition, 5(1), 1-19.
- Sasaki, T., Kikuchi, T., Yumoto, N., Yoshimura, N., & Murachi, T. (1989). Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins. Journal of Enzyme Inhibition, 3(3), 195-202.
- Sasaki, T., Kikuchi, T., Yumoto, N., Yoshimura, N., & Murachi, T. (1989).
-
PubChem. N-[(benzyloxy)carbonyl]-L-tyrosyl-N-hydroxy-L-leucinamide. National Center for Biotechnology Information. Available at: [Link]
- Brömme, D., & Smith, R. A. (1992). Inhibition of cathepsin B and papain by peptidyl alpha-keto esters, alpha-keto amides, alpha-diketones, and alpha-keto acids. Biochemistry, 31(48), 12054-12060.
- Fischer, G., & Schwarz, G. (1992). A two-step enzymatic synthesis of dipeptides. Biotechnology and Bioengineering, 39(2), 132-140.
- Parkes, C., Kembhavi, A. A., & Barrett, A. J. (1985). Calpain inhibition by peptide epoxides. Biochemical Journal, 230(2), 509-516.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Recent advances in the synthesis and applications of reduced amide pseudopeptides. Current Medicinal Chemistry, 17(3), 234-263.
- Williams, S. J., et al. (2024). Beware of N-Benzoyloxybenzamides. Molecules, 29(21), 5143.
-
PubChem. N-[(S)-({[(Benzyloxy)carbonyl]amino}methyl)(Hydroxy)phosphoryl]-N-Methyl-L-Leucinamide. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Protease-catalysed synthesis/hydrolysis of dipeptides in solution and on resin. Available at: [Link]
-
PubChem. N2-[(benzyloxy)carbonyl]-n-[(3r)-1-{n-[(benzyloxy)carbonyl]-l-leucyl}-4-oxo-3-pyrrolidinyl]-l-leucinamide. National Center for Biotechnology Information. Available at: [Link]
- Kullmann, W. (1982). Protease-catalyzed peptide bond formation: application to synthesis of the COOH-terminal octapeptide of cholecystokinin. Journal of Biological Chemistry, 257(1), 286-290.
- Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
- Gonzales, C., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. International Journal of Molecular Sciences, 24(18), 14217.
- Wróbel, D., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules, 29(18), 4309.
- Hansen, A. K., et al. (2015). Cleavage of peptidic inhibitors by target protease is caused by peptide conformational transition. FEBS Letters, 589(20 Pt B), 3207-3214.
- Gallimore, M. J., & Aurell, L. (1979). Serine protease specificity for peptide chromogenic substrates. Thrombosis Research, 14(4-5), 827-830.
- Nulty, C., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 988452.
- Netzel-Arnett, S., et al. (2003). The Cutting Edge: Membrane Anchored Serine Protease Activities in the Pericellular Microenvironment. Journal of Cellular Physiology, 196(3), 345-358.
- Gale, A. J., et al. (2025). Structural basis for substrate selectivity by site-one protease revealed by studies with a small-molecule inhibitor. Proceedings of the National Academy of Sciences, 122(18), e2421689122.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel peptidyl alpha-keto amide inhibitors of calpains and other cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allpeptide.com [allpeptide.com]
- 5. Inhibition of cathepsin B and papain by peptidyl alpha-keto esters, alpha-keto amides, alpha-diketones, and alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for N-Benzyloxycarbonylserylleucinamide
Application Note: High-Purity Synthesis of N-Benzyloxycarbonylserylleucinamide (Z-Ser-Leu-NH2)
Abstract & Scope
This application note details a robust, scalable solution-phase synthesis protocol for N-Benzyloxycarbonyl-L-seryl-L-leucinamide (Z-Ser-Leu-NH2) . This dipeptide is a critical substrate used in the kinetic characterization of metalloproteases, specifically Thermolysin , and serves as a model compound for studying enzymatic peptide synthesis (reverse hydrolysis).
While enzymatic routes exist, this protocol utilizes a chemical coupling strategy (EDC/HOBt) to ensure high diastereomeric purity (>98%), defined stoichiometry, and scalability for pharmaceutical research applications.
Key Advantages of this Protocol:
-
Racemization Control: Uses HOBt to suppress oxazolone formation and preserve the chirality of the Serine
-carbon. -
Side-Chain Management: optimized to minimize O-acylation of the unprotected Serine hydroxyl group.
-
Purification Efficiency: Relies on extractive workup and recrystallization, avoiding time-consuming column chromatography for standard batches.
Strategic Reaction Scheme
The synthesis couples Z-Ser-OH (Carboxyl component) with L-Leucinamide (Amine component). The choice of EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for a water-soluble urea byproduct, simplifying the workup.
Figure 1: Reaction pathway for the EDC/HOBt mediated coupling of Z-Ser-OH and Leucinamide.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Grade |
| Z-Ser-OH | 239.23 | 1.0 | Carboxyl Component | >99% (HPLC) |
| H-Leu-NH2·HCl | 166.65 | 1.1 | Amine Component | >98% |
| EDC·HCl | 191.70 | 1.2 | Coupling Agent | Synthesis Grade |
| HOBt·H2O | 153.14 | 1.2 | Racemization Suppressor | Synthesis Grade |
| NMM (N-Methylmorpholine) | 101.15 | 2.2 | Base (Neutralization) | Anhydrous |
| DMF | 73.09 | Solvent | Reaction Medium | Anhydrous |
| Ethyl Acetate (EtOAc) | 88.11 | Solvent | Workup/Extraction | ACS Grade |
Safety Note: EDC is a skin irritant and sensitizer. HOBt is explosive when dry; always keep wetted or in solution. Work in a fume hood.
Detailed Synthesis Protocol
Step 1: Preparation of the Reaction Mixture
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Z-Ser-OH (1.0 equiv) and HOBt (1.2 equiv) in minimal anhydrous DMF (approx. 5 mL per gram of amino acid).
-
Why DMF? Z-Ser-OH has limited solubility in DCM. DMF ensures homogeneity.
-
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 equiv) in one portion.
-
Activation Time: Stir at 0°C for 15–20 minutes .
Step 2: Addition of Amine Component
-
Neutralization: In a separate vial, dissolve H-Leu-NH2·HCl (1.1 equiv) in a small volume of DMF. Add NMM (2.2 equiv) to neutralize the hydrochloride salt and release the free amine.
-
Critical Control: Do not use excess base or strong bases (like TEA) if possible, as high pH promotes racemization and O-acylation of the Serine hydroxyl. NMM is a weaker, non-nucleophilic base ideal for this.
-
-
Coupling: Add the neutralized Leucinamide solution dropwise to the activated Z-Ser-OBt solution at 0°C.
Step 3: Reaction Maintenance
-
Allow the reaction to stir at 0°C for 1 hour .
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25°C) .
-
Stir overnight (12–16 hours).
-
Monitoring: Check reaction progress via TLC (System: CHCl3/MeOH/AcOH 90:8:2). The Z-Ser-OH spot should disappear.
-
Step 4: Workup (Extractive Isolation)
-
Evaporation: Remove the majority of DMF under reduced pressure (rotary evaporator, high vacuum, <40°C).
-
Solubilization: Redissolve the oily residue in Ethyl Acetate (EtOAc) (approx. 50-100 mL).
-
Wash Sequence: Transfer to a separatory funnel and wash sequentially with:
-
10% Citric Acid (3x): Removes unreacted amine (Leucinamide) and DMAP/NMM.
-
Water (1x): Bulk removal of salts.
-
5% NaHCO3 (3x): Removes unreacted Z-Ser-OH and HOBt.
-
Saturated Brine (1x): Dehydrates the organic layer.
-
-
Drying: Dry the organic layer over anhydrous Na2SO4 . Filter and evaporate to dryness to yield the crude solid.[2]
Step 5: Purification (Recrystallization)
-
Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .
-
Add Hexane (or Petroleum Ether) dropwise until turbidity is observed.
-
Cool to 4°C overnight.
-
Filter the white precipitate and dry under vacuum.
Process Logic & Workflow
Figure 2: Operational workflow for the isolation of Z-Ser-Leu-NH2.
Analytical Validation
To ensure the integrity of the synthesized compound, the following specifications must be met:
| Test | Method | Expected Result |
| Identity | 1H-NMR (DMSO-d6) | Z-Group: 7.35 ppm (m, 5H, Ar-H), 5.05 ppm (s, 2H, CH2).Ser: 3.6 ppm (CH2-OH).Leu: 0.85 ppm (d, 6H, Isopropyl). |
| Mass | ESI-MS | [M+H]+ = 352.2 m/z (Calc MW: 351.4) |
| Purity | HPLC (C18, ACN/H2O) | > 98% Area |
| Appearance | Visual | White crystalline powder |
Critical Troubleshooting (The "Expertise" Pillar):
-
Issue: O-Acylation. If the Serine hydroxyl group reacts with the activated ester, you will see a byproduct with +Mass.
-
Solution: Keep the activation time short (max 20 min) and strictly control temperature (0°C). If high purity is critical and O-acylation persists, switch starting material to Z-Ser(tBu)-OH , followed by a final TFA deprotection step.
-
-
Issue: Gelatinous Precipitate. The peptide may gel in EtOAc.
-
Solution: Add a small amount of Methanol or Isopropanol to the organic layer during workup to break the gel, or wash with warm EtOAc.
-
References
- Isowa, Y., et al. (1977). "Thermolysin-catalyzed peptide bond synthesis." Journal of Organic Chemistry.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
-
PubChem. "Z-Gly-Leu-NH2 Compound Summary" (Analogous structural data). [Link]
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. peptide.com [peptide.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
solid-phase peptide synthesis of Z-Ser-Leu-NH2
Application Note: High-Purity Synthesis of Z-Ser-Leu-NH2 via Fmoc-SPPS
Executive Summary & Strategic Rationale
The synthesis of Z-Ser-Leu-NH2 (N-Benzyloxycarbonyl-Seryl-Leucyl-Amide) presents a specific challenge in Solid-Phase Peptide Synthesis (SPPS): the integration of a non-labile N-terminal protecting group (Z/Cbz) within a standard Fmoc workflow.
This dipeptide is frequently utilized as a substrate for serine proteases or as a hydrophobic structural motif in peptidomimetics. The critical strategic decision in this protocol is the orthogonality of protecting groups . While the Fmoc group is base-labile (removed by piperidine), the Z group is acid-stable (resistant to Trifluoroacetic acid - TFA). Therefore, the Z group functions not as a temporary protecting group, but as the final N-terminal modification.
Key Technical Objectives:
-
Resin Selection: Utilization of Rink Amide resin to yield the C-terminal amide (-NH2) upon acid cleavage.
-
Side-Chain Management: Use of tert-butyl (tBu) protection for Serine to prevent O-acylation during coupling, ensuring the tBu group is removed during the final global cleavage while the Z group remains intact.
-
Racemization Control: Implementation of Oxyma/DIC activation to minimize racemization of the sensitive Serine residue.
Chemical Logic & Orthogonality
To understand the workflow, one must visualize the stability profile of the components. The success of this synthesis relies on the Z group surviving the conditions that cleave the peptide from the resin.
-
Fmoc: Removed by Base (20% Piperidine).
-
tBu (Ser side chain): Removed by Acid (95% TFA).
-
Rink Amide Linker: Cleaved by Acid (95% TFA).
-
Z (N-terminus): Stable to TFA; removed only by Hydrogenolysis (
) or HBr/AcOH (not used here).
Figure 1: Orthogonality Strategy The following diagram illustrates the chemical logic governing the protecting group selection.
Caption: Chemical orthogonality map ensuring retention of the Z-group during global deprotection.
Materials & Reagents
| Component | Specification | Purpose |
| Resin | Rink Amide MBHA (Loading 0.5–0.7 mmol/g) | Generates C-terminal amide. MBHA reduces aggregation. |
| Amino Acid 1 | Fmoc-Leu-OH | First residue coupled to resin. |
| Amino Acid 2 | Z-Ser(tBu)-OH | Crucial: N-Z protected, Side-chain tBu protected. |
| Activator | DIC (Diisopropylcarbodiimide) | Carbodiimide coupling agent. |
| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Suppresses racemization (superior to HOBt). |
| Deprotection | 20% Piperidine in DMF | Removes Fmoc groups. |
| Cleavage | TFA / TIS / | Global cleavage and side-chain deprotection. |
| Solvent | DMF (N,N-Dimethylformamide) | Peptide grade, amine-free. |
Detailed Experimental Protocol
Phase A: Resin Preparation & Swelling
-
Weigh appropriate amount of Rink Amide MBHA resin (e.g., 0.1 mmol scale).
-
Place in a fritted reaction vessel.
-
Add DMF (5 mL) and swell for 30 minutes at room temperature.
-
Drain DMF.
Phase B: Fmoc Deprotection (The Cycle)
Note: This step is performed on the Rink Amide linker initially, and then on the Leu residue.
-
Add 20% Piperidine in DMF (5 mL).
-
Agitate for 5 minutes. Drain.
-
Add fresh 20% Piperidine in DMF (5 mL).
-
Agitate for 15 minutes. Drain.
-
Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is critical to remove piperidine, which would antagonize the coupling step.
Phase C: Coupling 1 (Fmoc-Leu-OH)
-
Dissolve Fmoc-Leu-OH (3 eq), Oxyma Pure (3 eq) in minimal DMF.
-
Add DIC (3 eq) to the amino acid mixture.
-
Pre-activation: Allow to react for 2 minutes (color change to yellow/orange may occur).
-
Add mixture to the resin.
-
Agitate for 60 minutes at room temperature.
-
QC Check: Perform Kaiser Test (Ninhydrin).
-
Blue beads = Incomplete coupling (Repeat step).
-
Colorless beads = Complete coupling (Proceed).
-
Phase D: Coupling 2 (Z-Ser(tBu)-OH)
Expert Insight: Do not use Fmoc-Ser(tBu)-OH here. We are introducing the final N-cap. Use Z-Ser(tBu)-OH .
-
Perform Phase B (Fmoc removal) on the resin-bound Leucine.
-
Dissolve Z-Ser(tBu)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.
-
Add DIC (3 eq).
-
Add to resin and agitate for 2–3 hours. Serine coupling can be sluggish; extended time is recommended.
-
Wash resin thoroughly with DMF (5x) and DCM (5x).
-
Dry resin under nitrogen flow.
Phase E: Global Cleavage & Work-up
-
Prepare Cocktail: TFA (95%) / Triisopropylsilane (TIS) (2.5%) / Water (2.5%) .
-
Add 5 mL cocktail to the dried resin.
-
Agitate for 2 hours.
-
Mechanism: TFA cleaves the ester linkage between Leu and the Rink linker (releasing -NH2). TFA simultaneously removes the tBu group from Serine. The Z group remains attached.
-
-
Filter resin and collect the filtrate.
-
Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (-20°C).
-
Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.
-
Lyophilize the pellet.
Workflow Visualization
Figure 2: Synthesis Process Flow This flowchart details the operational sequence, highlighting the divergence from standard Fmoc protocols at the final coupling step.
Caption: Step-by-step SPPS workflow for Z-Ser-Leu-NH2 synthesis.
Quality Control & Analytical Expectations
Upon completion, the crude product must be analyzed.
1. HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA) over 20 mins.
-
Expectation: Z-Ser-Leu-NH2 is relatively hydrophobic due to the Z-group and Leucine. Expect elution later than standard free-amine dipeptides.
-
Impurity Alert: A peak eluting slightly earlier may indicate H-Ser-Leu-NH2 (if the Z group was accidentally cleaved, unlikely with TFA) or Z-Ser(tBu)-Leu-NH2 (incomplete side-chain deprotection).
2. Mass Spectrometry (ESI-MS):
-
Formula:
-
Molecular Weight (MW): 351.40 g/mol
-
Target Ion: Look for
and .
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Yield | Aggregation on resin. | Use lower loading resin (0.3 mmol/g) or use PEG-based resin (ChemMatrix). |
| Racemization of Serine | Base-catalyzed abstraction of | Use Oxyma Pure instead of HOBt. Ensure base (DIPEA) is minimal or absent if using DIC. |
| Incomplete tBu removal | Scavenger exhaustion. | Ensure the cleavage cocktail contains water (2.5%) as a scavenger for the tBu carbocation. |
| Acetylation impurities | DMF contamination with amines. | Use fresh, high-grade DMF. Perform a blank run to check solvent purity. |
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Relevance: Defines the stability of Z groups in TFA and tBu removal mechanisms.
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394–9403.
- Relevance: Validates the use of Oxyma for suppressing racemiz
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Relevance: Standard protocols for Fmoc SPPS and Rink Amide resin handling.
Application Notes and Protocols for the HPLC Purification of N-Benzyloxycarbonylserylleucinamide
[For Researchers, Scientists, and Drug Development Professionals]
Abstract
This document provides a comprehensive guide to the purification of N-Benzyloxycarbonylserylleucinamide (Cbz-Ser-Leu-NH2) using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocols detailed herein are designed to be a robust starting point for researchers, offering insights into method development, analytical-to-preparative scaling, and troubleshooting. The causality behind experimental choices is explained to empower users to adapt these methods to their specific needs and available instrumentation.
Introduction: The Significance of Purifying Cbz-Protected Dipeptides
This compound is a protected dipeptide amide. The benzyloxycarbonyl (Cbz) group is a widely used protecting group in peptide synthesis, valued for its stability under various conditions and its ease of introduction and removal.[1][][3][4][5] The purity of such peptide intermediates is paramount for the successful synthesis of larger, more complex peptides and for ensuring the reliability of biological and pharmacological studies.
After solid-phase or solution-phase synthesis, the crude product contains the desired peptide along with a variety of impurities.[6] These can include deletion sequences, truncated peptides, and by-products from the cleavage of other protecting groups.[6] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of peptides due to its high resolution, speed, and applicability to a wide range of peptide polarities.[6][7][8][9]
This guide will focus on the practical aspects of developing and implementing an effective RP-HPLC purification strategy for Cbz-Ser-Leu-NH2.
Foundational Principles of RP-HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity.[7] The stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. Peptides are loaded onto the column in a highly aqueous mobile phase and eluted by increasing the concentration of an organic solvent, typically acetonitrile.[7][8]
Several key factors influence the separation:
-
Mobile Phase Modifiers: Ion-pairing reagents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase.[9][10] TFA improves peak shape and resolution by forming ion pairs with charged residues on the peptide.[11]
-
Stationary Phase: The choice of stationary phase, including the alkyl chain length (e.g., C18, C8, C4) and pore size, is critical. For peptides, wide-pore (e.g., 300 Å) columns are often preferred to allow for better interaction of the larger molecules with the stationary phase.[9][11][12]
-
pH: The pH of the mobile phase affects the ionization state of the peptide and, consequently, its retention.[13] Low pH (around 2-3) is common for peptide separations.[14][15]
Method Development: A Step-by-Step Approach
A systematic approach to method development is crucial for achieving optimal purification. This typically begins at the analytical scale and is then scaled up for preparative purification.[10][16]
Initial Analytical Method
The first step is to develop an analytical method to assess the purity of the crude sample and to determine the approximate elution conditions for Cbz-Ser-Leu-NH2.
Table 1: Initial Analytical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å | A standard analytical column suitable for peptides. The wide pore size is beneficial for larger molecules.[9][11][12] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[9][10] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for peptide separations.[10] |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient helps to determine the approximate elution time of the target peptide and impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column. |
| Detection | UV at 210-220 nm and 280 nm | Peptide bonds absorb strongly in the 210-220 nm range.[6][8] The Cbz group's aromatic ring will also absorb at ~254-280 nm. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Optimizing the Analytical Method
Once the initial chromatogram is obtained, the gradient can be optimized to improve the resolution between the target peptide and closely eluting impurities.[16]
-
Focused Gradient: After determining the approximate percentage of mobile phase B at which Cbz-Ser-Leu-NH2 elutes, a shallower, more focused gradient can be applied around this point. For example, if the peptide elutes at 40% B, a new gradient of 30-50% B over 20 minutes could be employed.[16]
Preparative HPLC Protocol
After optimizing the analytical method, the next step is to scale up to a preparative column.[10][16]
Scaling Up the Method
Linear scale-up ensures that the separation achieved at the analytical scale is maintained at the preparative scale.[16] The flow rate is adjusted proportionally to the cross-sectional area of the column.
Equation 1: Flow Rate Scaling
Flow Rate (prep) = Flow Rate (analyt) x [ (ID (prep))^2 / (ID (analyt))^2 ]
Where:
-
ID (prep) = Inner Diameter of the preparative column
-
ID (analyt) = Inner Diameter of the analytical column
Preparative HPLC Workflow
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. bachem.com [bachem.com]
- 7. renyi.hu [renyi.hu]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. hplc.eu [hplc.eu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. HPLC 緩衝液 [sigmaaldrich.com]
- 14. hplc.eu [hplc.eu]
- 15. agilent.com [agilent.com]
- 16. Peptide Purification Scale-Up with HPLC [knauer.net]
enzyme kinetics assay using N-Benzyloxycarbonylserylleucinamide
Application Note & Protocol
Kinetic Analysis of Serine Protease Activity Using N-Benzyloxycarbonyl-Seryl-Leucinamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing N-Benzyloxycarbonyl-Seryl-Leucinamide (Z-Ser-Leu-NH₂) as a substrate for the kinetic analysis of chymotrypsin-like serine proteases. While not a conventional chromogenic or fluorogenic substrate, its cleavage provides a reliable method for determining key enzymatic parameters such as Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). This guide details the underlying principles, offers a robust, self-validating experimental protocol involving a secondary detection step, and provides insights into data analysis and interpretation. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the assay effectively.
Introduction: The Rationale for a Two-Step Assay
Serine proteases are a critical class of enzymes involved in physiological processes ranging from digestion to blood clotting and apoptosis.[1] Chymotrypsin, a well-characterized serine protease, demonstrates substrate specificity by cleaving peptide bonds C-terminal to bulky hydrophobic or aromatic amino acids, such as tyrosine, tryptophan, phenylalanine, and leucine.[2][3] The kinetic characterization of these enzymes is fundamental to understanding their biological function and for the development of therapeutic inhibitors.
N-Benzyloxycarbonyl-Seryl-Leucinamide (Z-Ser-Leu-NH₂) is a synthetic dipeptide that serves as a specific substrate for chymotrypsin-like proteases. The N-terminal benzyloxycarbonyl (Z) group protects the peptide from non-specific degradation by aminopeptidases. The core of this assay is the enzymatic hydrolysis of the amide bond in Leucinamide, releasing Leucinamide as a product.
Unlike fluorogenic or chromogenic substrates that release a directly detectable molecule[4], the products of Z-Ser-Leu-NH₂ hydrolysis are not inherently suitable for direct spectrophotometric monitoring. Therefore, this protocol employs a robust, two-step endpoint assay. First, the enzyme and substrate react for a defined period. Second, the reaction is quenched, and a detection reagent is added that reacts with the newly formed primary amine of the Leucinamide product to generate a quantifiable signal. This approach provides a reliable and cost-effective method for detailed kinetic analysis.
Principle of the Assay
The assay is based on a two-stage process: an enzymatic reaction followed by a chemical detection step.
-
Enzymatic Reaction: The chymotrypsin-like enzyme specifically recognizes and cleaves the amide bond of the leucine residue in Z-Ser-Leu-NH₂. The rate of this reaction is dependent on both enzyme and substrate concentrations and follows Michaelis-Menten kinetics.[5]
-
Detection: The reaction is stopped (quenched) at specific time points. A detection reagent, such as fluorescamine, is then added. Fluorescamine reacts specifically with primary amines (present on the liberated Leucinamide) in an alkaline environment to yield a highly fluorescent product. The intensity of this fluorescence is directly proportional to the amount of product formed, and thus, to the enzyme's activity.
The workflow allows for the determination of initial reaction velocities (v₀) across a range of substrate concentrations, which is essential for calculating Kₘ and Vₘₐₓ.
Visualization of the Experimental Workflow
The following diagram illustrates the complete workflow from reagent preparation to final data analysis.
Caption: Workflow for the two-step enzyme kinetics assay.
Materials and Reagents
-
Enzyme: α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
Substrate: N-Benzyloxycarbonyl-Seryl-Leucinamide (Custom synthesis or specialized supplier)
-
Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8)
-
Solvent for Substrate: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: Acetic Acid (e.g., 1 M)
-
Detection Reagent: Fluorescamine (e.g., Sigma-Aldrich F9015) dissolved in acetone
-
Detection Buffer: Borate buffer (e.g., 200 mM, pH 9.0)
-
Equipment:
-
Fluorescence microplate reader
-
Incubator or water bath set to 37°C
-
Calibrated micropipettes
-
96-well black, flat-bottom microplates (for fluorescence)
-
Vortex mixer
-
Detailed Experimental Protocol
This protocol is designed for determining the Michaelis-Menten kinetic parameters. It involves measuring the initial reaction rate at various substrate concentrations.
Reagent Preparation
-
Chymotrypsin Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8): Prepare a stock solution of Tris-HCl and CaCl₂. Adjust the pH to 7.8 at 25°C. Calcium ions are included as they are known to stabilize chymotrypsin.[6]
-
Substrate Stock Solution (100 mM): Dissolve Z-Ser-Leu-NH₂ in 100% DMSO. Causality Note: DMSO is used due to the often-limited aqueous solubility of N-terminally protected peptides. This stock will be diluted in the assay buffer.
-
Enzyme Stock Solution (1 mg/mL): Prepare a stock solution of α-chymotrypsin in ice-cold 1 mM HCl. Store in small aliquots at -80°C. Causality Note: Dissolving the enzyme in dilute acid prevents autolysis during storage. For the working solution, dilute the stock to a final concentration of ~10-20 µg/mL in the Chymotrypsin Assay Buffer immediately before use.[6] The optimal final enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Fluorescamine Solution (1.5 mg/mL): Dissolve fluorescamine in anhydrous acetone. Prepare this solution fresh and protect it from light.
Enzyme Assay Procedure
The following steps describe the setup for one substrate concentration, to be repeated for each concentration in the series.
-
Prepare Substrate Dilutions: Create a series of substrate concentrations in a 96-well plate. For example, to test concentrations from 0.1 mM to 10 mM, serially dilute the 100 mM stock solution into the Chymotrypsin Assay Buffer. Ensure the final DMSO concentration in each well is consistent and does not exceed 5% (v/v), as high concentrations of DMSO can inhibit enzyme activity.
-
Set Up Assay Plate: In a 96-well black plate, prepare the reactions as described in the table below. Include "No Enzyme" controls for each substrate concentration to account for background fluorescence.
| Component | Sample Wells | No Enzyme Control |
| Chymotrypsin Assay Buffer | X µL | X µL |
| Substrate Dilution | 50 µL | 50 µL |
| Enzyme Working Solution | 20 µL | - |
| 1 mM HCl (Enzyme vehicle) | - | 20 µL |
| Total Volume | Y µL | Y µL |
-
Pre-incubation: Add the buffer and substrate dilutions to the wells. Pre-incubate the plate at 37°C for 5 minutes to ensure thermal equilibrium.
-
Initiate Reaction: Start the reaction by adding 20 µL of the enzyme working solution to each sample well. Add 20 µL of 1 mM HCl to the "No Enzyme" control wells. Mix gently by pipetting.
-
Incubation and Quenching: Incubate the plate at 37°C. At predetermined time points (e.g., 2, 4, 6, 8, and 10 minutes), stop the reaction in triplicate wells by adding 10 µL of 1 M Acetic Acid. Causality Note: The acid rapidly denatures the enzyme, effectively stopping the reaction. This allows for precise timing of the endpoint assay.
Detection Protocol
-
Add Borate Buffer: To each quenched well, add 100 µL of 200 mM Borate Buffer (pH 9.0) to raise the pH. Causality Note: The fluorescamine reaction requires an alkaline environment to proceed efficiently.
-
Add Fluorescamine: Quickly add 20 µL of the fluorescamine solution to all wells. Mix immediately.
-
Incubate for Signal Development: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence on a microplate reader with excitation at ~390 nm and emission at ~475 nm.
Data Analysis and Interpretation
-
Generate a Standard Curve: To convert relative fluorescence units (RFU) to the concentration of product (Leucinamide), a standard curve must be generated using known concentrations of Leucinamide.
-
Calculate Product Concentration: For each time point and substrate concentration, subtract the average RFU of the "No Enzyme" control from the sample RFU. Use the standard curve to convert the corrected RFU values into the concentration of product formed ([P]) in µM.
-
Determine Initial Velocity (v₀): For each substrate concentration, plot the product concentration [P] against time (in minutes). The initial velocity (v₀) is the slope of the initial linear portion of this curve. The unit for v₀ will be µM/min.
-
Michaelis-Menten Kinetics: Plot the calculated initial velocities (v₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
-
Vₘₐₓ: The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Kₘ: The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the substrate's affinity for the enzyme.[5]
-
-
Lineweaver-Burk Plot (Optional): For a linear representation, a double reciprocal plot (1/v₀ vs. 1/[S]) can be generated. While historically significant, non-linear regression is now preferred for its accuracy.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low signal | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Fluorescamine solution degraded. | 1. Use a fresh enzyme aliquot; check activity with a standard substrate. 2. Verify the pH of all buffers. 3. Prepare fresh fluorescamine solution daily. |
| High background in "No Enzyme" control | 1. Substrate contaminated with primary amines. 2. Buffer contains primary amines (e.g., Tris). | 1. Check substrate purity. 2. Fluorescamine reacts with Tris. Ensure pH is raised with Borate buffer just before adding fluorescamine. |
| Non-linear progress curves | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or measure at earlier time points. 2. Ensure CaCl₂ is in the buffer; keep the enzyme on ice. 3. Use only the initial linear phase to calculate v₀. |
| Inconsistent replicates | 1. Pipetting errors. 2. Inadequate mixing. 3. Temperature fluctuations. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Ensure thorough but gentle mixing after adding reagents. 3. Ensure the plate is properly equilibrated to the assay temperature. |
References
-
University of Massachusetts. (n.d.). Enzyme Kinetics. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(N-((benzyloxy)carbonyl)-L-leucyl)-4-oxo-3-pyrrolidinyl)-L-leucinamide. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). N-[(benzyloxy)carbonyl]-L-tyrosyl-N-hydroxy-L-leucinamide. PubChem. [Link]
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]
-
Chibale, K., et al. (2000). Synthesis and enzymology of modified N-benzyloxycarbonyl-L-cysteinylglycyl-3,3-dimethylaminopropylamide disulphides as alternative substrates for trypanothione reductase from Trypanosoma cruzi: Part 3. ResearchGate. [Link]
-
Khan, I., et al. (2021). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. MDPI. [Link]
-
Kim, Y-S., et al. (2014). Recombinant Expression and Enzyme Activity of Chymotrypsin-like Protease from Black Soldier Fly, Hermetia illucens. SciSpace. [Link]
-
Glass, J. D., & Pelzig, M. (1977). Enzymes as reagents in peptide synthesis: enzyme-labile protection for carboxyl groups. PNAS. [Link]
Sources
Application Note & Protocol: Strategic Solvent Selection for the Enzymatic Synthesis of Z-Ser-Leu-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic synthesis of the dipeptide Z-Ser-Leu-NH2, a valuable building block in medicinal chemistry, presents unique challenges and opportunities in process optimization. The selection of an appropriate reaction medium is a critical determinant of catalytic efficiency, reaction equilibrium, and ultimately, product yield and purity. This document provides a comprehensive guide to the strategic selection of solvents for the protease-catalyzed synthesis of Z-Ser-Leu-NH2. We delve into the theoretical principles governing enzyme function in non-aqueous environments and present detailed protocols for solvent screening and reaction optimization.
Introduction: The Significance of Z-Ser-Leu-NH2 and the Imperative of Solvent Engineering
The dipeptide amide N-benzyloxycarbonyl-L-seryl-L-leucinamide (Z-Ser-Leu-NH2) and its analogues are important precursors in the synthesis of various bioactive peptides and peptidomimetics. The incorporation of the hydrophilic serine and the hydrophobic leucine residues imparts specific conformational properties, making it a target for drug discovery programs.
While chemical synthesis routes are established, enzymatic synthesis offers compelling advantages, including high stereospecificity, mild reaction conditions, and a greener process footprint.[1] However, the success of enzymatic peptide synthesis is profoundly influenced by the reaction environment. The solvent system must not only solubilize the substrates but also maintain the catalytic activity of the enzyme and shift the thermodynamic equilibrium to favor synthesis over hydrolysis.[2] This guide will focus on the use of proteases, such as thermolysin, for this transformation, given their documented efficacy in forming peptide bonds with hydrophobic residues like leucine at the P1' position.[3][4]
Theoretical Framework for Solvent Selection
The choice of solvent in enzymatic reactions is a multi-parameter optimization problem. Key factors to consider include the enzyme's stability and activity, the solubility of the N-protected amino acid (Z-Ser-OH) and the amino acid amide (Leu-NH2), and the impact on the reaction's thermodynamic equilibrium.
The Role of Solvent Polarity and Log P
The polarity of the organic solvent, often quantified by its logarithm of the partition coefficient (log P), is a crucial parameter. Hydrophobic solvents (high log P) are generally preferred as they tend to strip less of the essential water layer from the enzyme's surface, thus preserving its active conformation.[5] However, the solubility of the polar substrate, Z-Ser-OH, may be limited in highly non-polar solvents. Conversely, polar solvents can enhance substrate solubility but may also lead to enzyme denaturation.[6] A careful balance must be struck, often leading to the selection of moderately polar, water-miscible solvents like acetonitrile or water-immiscible solvents such as ethyl acetate.[7][8]
Water Activity (a_w): A Critical Determinant
In nearly anhydrous organic media, the concept of water concentration is less meaningful than water activity (a_w). Water activity reflects the thermodynamic availability of water to the enzyme and is a key factor in maintaining its catalytic function.[9] For synthesis reactions, a low water activity is generally desirable to shift the equilibrium towards peptide bond formation and minimize the competing hydrolysis of the acyl-enzyme intermediate and the product. However, a minimal amount of water is essential for enzyme flexibility and activity. The optimal a_w is enzyme and reaction-specific and must be determined empirically.
Biphasic Systems: An Integrated Approach
Aqueous-organic biphasic systems offer an elegant solution to the challenges of substrate solubility and product recovery. In such a system, the enzyme can be localized in the aqueous phase where it is most stable, while the substrates and product can partition between the two phases based on their polarity. This setup can drive the reaction forward by continuously extracting the product into the organic phase, thereby shifting the equilibrium towards synthesis.[10]
Diagram: Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an optimal solvent system for the enzymatic synthesis of Z-Ser-Leu-NH2.
Sources
- 1. Effects of the mutational combinations on the activity and stability of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed Proteolysis—Proteases as Peptide Ligases [mdpi.com]
- 3. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic peptide synthesis in low water content systems: preparative enzymatic synthesis of [Leu]- and [Met]-enkephalin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzyloxycarbonyl-Seryl-Leucinamide
Welcome to the dedicated technical support guide for the synthesis of N-Benzyloxycarbonyl-Seryl-Leucinamide (Z-Ser-Leu-NH₂). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific dipeptide amide synthesis. Here, we move beyond generic protocols to provide in-depth, field-tested insights and troubleshooting strategies to help you optimize your reaction yields and purity.
Introduction: The Challenge of Z-Ser-Leu-NH₂ Synthesis
The synthesis of Z-Ser-Leu-NH₂ involves the coupling of a Cbz-protected serine (Z-Ser) with leucinamide (Leu-NH₂). While seemingly straightforward, this process presents several potential pitfalls that can significantly impact yield and purity. Key challenges include:
-
Side-Chain Reactivity: The hydroxyl group of serine can undergo side reactions if not properly managed.
-
Racemization: The chiral center of the serine residue is susceptible to racemization during activation, particularly with carbodiimide reagents.
-
Byproduct Formation: The use of common coupling reagents like dicyclohexylcarbodiimide (DCC) can lead to the formation of difficult-to-remove byproducts.
-
Product Solubility: The solubility of the starting materials and the final product can complicate the reaction setup and purification process.
This guide provides a structured approach to identifying and resolving these common issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in peptide synthesis. The root cause can often be traced to several factors.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Inefficient Carboxylic Acid Activation | Solution: Ensure your coupling reagent is fresh and added under anhydrous conditions. We recommend using a combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma). Rationale: HOBt and Oxyma act as nucleophiles that rapidly convert the O-acylisourea intermediate into an activated ester. This activated ester is less reactive and more stable, reducing the risk of racemization and side reactions like N-acylurea formation, thereby improving the efficiency of the main reaction with the amine. |
| Degradation of Starting Materials | Solution: Verify the purity of your Z-Serine and Leucinamide. Leucinamide can be hygroscopic and should be stored in a desiccator. Rationale: Moisture can hydrolyze the activated ester intermediate, quenching the reaction. Impurities in the starting materials can also lead to a variety of unwanted side products. |
| Incorrect Stoichiometry | Solution: Typically, the carboxylic acid (Z-Ser) is used in a slight excess (1.05-1.2 equivalents) relative to the amine (Leu-NH₂). The coupling reagents (e.g., DIC and HOBt) are often used in a similar excess. Rationale: Using a slight excess of the activated acid component helps to drive the reaction to completion, ensuring that all of the limiting amine is consumed. |
| Suboptimal Reaction Temperature | Solution: The activation step (addition of DIC) should be performed at 0 °C to minimize racemization. After the addition of leucinamide, the reaction should be allowed to slowly warm to room temperature and stirred for several hours or overnight. Rationale: Lower temperatures during the activation phase slow down the rate of racemization. Allowing the coupling reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting significant side reactions. |
Troubleshooting Workflow for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields.
Issue 2: Presence of an Insoluble White Precipitate (N-acylurea)
When using carbodiimides like DCC or DIC, the formation of a urea byproduct is expected. However, N-acylurea can also form, which is often difficult to remove.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Rearrangement of O-Acylisourea Intermediate | Solution: The most effective way to prevent N-acylurea formation is to add a coupling additive like HOBt or Oxyma before or concurrently with the carbodiimide. Rationale: The O-acylisourea intermediate formed upon the reaction of the carboxylic acid with the carbodiimide is highly reactive and can undergo an intramolecular rearrangement to the stable N-acylurea. HOBt or Oxyma intercepts this intermediate to form an active ester, which is not prone to this rearrangement and reacts cleanly with the amine. |
| Difficulty in Removing Dicyclohexylurea (DCU) | Solution: If using DCC, the resulting DCU is poorly soluble in many organic solvents and can be removed by filtration. If some remains, it can often be removed by recrystallization from a suitable solvent like ethyl acetate. Switching to a water-soluble carbodiimide like EDC allows for the urea byproduct to be removed with an aqueous wash. Rationale: The choice of coupling reagent directly impacts the ease of purification. While DCC is effective, the removal of its byproduct can be cumbersome. EDC offers a simpler workup procedure. |
Issue 3: Racemization of the Serine Residue
Maintaining the stereochemical integrity of the amino acid is critical. Racemization can occur during the activation step.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Over-activation of the Carboxylic Acid | Solution: Perform the activation at 0 °C and use a coupling additive like HOBt. Avoid using tertiary amine bases like triethylamine (TEA) in excess, as they can promote racemization. If a base is needed, consider using a sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Rationale: The formation of a 5(4H)-oxazolone intermediate is a primary pathway for racemization. This is promoted by high temperatures and strong bases. HOBt suppresses the formation of this intermediate by providing a less reactive, more stable activated ester pathway. |
| Choice of Solvent | Solution: Use polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). Rationale: These solvents are effective at solvating the reactants without participating in the reaction. The choice may also depend on the solubility of your starting materials. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxyl group of serine?
For the synthesis of a simple dipeptide like Z-Ser-Leu-NH₂, protection of the serine hydroxyl group is often not necessary, provided that optimized coupling conditions are used. Using an efficient coupling reagent combination like DIC/HOBt will favor the reaction at the more nucleophilic amino group of leucinamide over the serine hydroxyl group. However, if you are experiencing significant side product formation related to the hydroxyl group (e.g., esterification), you may consider using a protected serine derivative, such as Z-Ser(tBu)-OH. The tert-butyl (tBu) group can be removed later with trifluoroacetic acid (TFA).
Q2: What is the optimal solvent for this reaction?
The choice of solvent depends on the solubility of your starting materials.
-
Dichloromethane (DCM): A good first choice due to its low boiling point, making it easy to remove.
-
Dimethylformamide (DMF): An excellent solvent for peptide synthesis due to its high polarity, which helps to dissolve many protected amino acids and peptides. However, it has a high boiling point and can be difficult to remove completely.
-
Tetrahydrofuran (THF): Another viable option, often used in combination with other solvents.
Q3: How can I best purify the final product, Z-Ser-Leu-NH₂?
A typical purification workflow involves:
-
Filtration: If using DCC/DIC, filter off the precipitated urea byproduct.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with a weak acid (e.g., 1N HCl or 5% citric acid) to remove any unreacted amine and base, followed by a weak base (e.g., 5% NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If impurities persist, flash column chromatography on silica gel may be necessary.
Purification Workflow Diagram
Caption: A standard workflow for the purification of Z-Ser-Leu-NH₂.
Part 3: Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis of Z-Ser-Leu-NH₂ using DIC and HOBt.
Materials:
-
N-Benzyloxycarbonyl-Serine (Z-Ser-OH)
-
Leucinamide hydrochloride (H-Leu-NH₂·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Leucinamide Free Base:
-
In a round-bottom flask, dissolve Leucinamide hydrochloride (1.0 eq) in a minimal amount of DCM or DMF.
-
Add DIPEA (1.05 eq) and stir for 15-20 minutes at room temperature. This neutralizes the hydrochloride salt to generate the free amine in situ.
-
-
Activation of Z-Serine:
-
In a separate flask, dissolve Z-Serine (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIC (1.1 eq) dropwise to the solution while stirring.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
Add the solution containing the leucinamide free base (from step 1) to the activated Z-Serine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated diisopropylurea.
-
Dilute the filtrate with ethyl acetate or DCM.
-
Perform the aqueous work-up as described in FAQ Q3.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
-
References
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. This textbook provides a comprehensive overview of the principles of peptide synthesis, including the mechanisms of coupling reagents and the prevention of side reactions. (Note: A direct link to a purchasable or library version of the book is most appropriate, as full-text online versions are often not legally available).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126. This chapter details the mechanisms and applications of various coupling reagents used in peptide synthesis. (Note: Access may require a subscription).
preventing racemization in Z-Ser-Leu-NH2 synthesis
To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Preventing Racemization in Z-Ser-Leu-NH2 Synthesis
Executive Summary
Synthesizing Z-Ser-Leu-NH2 (Carbobenzyloxy-L-Seryl-L-Leucine Amide) presents a specific stereochemical challenge: the racemization of the Serine residue during activation. While the Z (Cbz) group is a urethane protecting group—generally known to suppress racemization compared to acyl groups—Serine remains uniquely vulnerable due to its electron-withdrawing
This guide provides a troubleshooting framework, mechanistic insights, and a validated protocol to ensure high diastereomeric purity (>99% L,L).
Troubleshooting Guide & FAQs
Q1: I am detecting a "split peak" in my HPLC analysis (approx. 5-10% impurity). Is this racemization?
Diagnosis: Likely, yes. The impurity is most probable Z-D-Ser-L-Leu-NH2 . Root Cause: The activation of Z-Ser-OH (or Z-Ser(tBu)-OH) was likely too aggressive, or excess base was present. Mechanism:
-
Oxazolone Formation: Upon activation, the carbonyl oxygen of the Z-group attacks the activated carboxyl carbon of Serine, forming a 5-membered oxazolone (azlactone) ring.
-
-Proton Abstraction: The
-proton on the oxazolone ring is highly acidic ( ).[1] Even mild bases (like DIEA or NMM) can abstract this proton, leading to a planar enolate intermediate that reprotonates indiscriminately, forming a racemic mixture.
Q2: Which coupling reagents offer the lowest racemization risk for Z-Ser?
Recommendation: DIC (Diisopropylcarbodiimide) + Oxyma Pure. Why:
-
Carbodiimides (DIC/DCC) alone: High racemization risk.[2] They form highly reactive O-acylisoureas that rapidly cyclize to oxazolones.
-
HATU/HBTU + Base: Risky. These require a base (DIEA/NMM) to function.[3] The presence of tertiary amines during the slow activation of Serine promotes
-proton abstraction. -
DIC + Oxyma: Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a scavenger, rapidly converting the O-acylisourea into a stable but reactive oxyma ester. This ester reacts with the amine (Leu-NH2) faster than it cyclizes to the oxazolone, and the conditions are essentially neutral (pH < 7), preventing base-catalyzed racemization.
Q3: Can I use Z-Ser-OH (unprotected side chain) or must I use Z-Ser(tBu)-OH?
Technical Insight: You can use Z-Ser-OH, but Z-Ser(tBu)-OH is significantly safer.
-
Unprotected (-OH): The free hydroxyl group can facilitate "self-catalyzed" racemization via hydrogen bonding or O-acylation side reactions. If you must use unprotected Z-Ser-OH, you must avoid excess base and keep temperatures at 0°C.
-
Protected (-OtBu): The bulky t-Butyl group sterically hinders the
-carbon and prevents side-chain interference, reducing the racemization rate.
Q4: My H-Leu-NH2 is an HCl salt. How do I neutralize it without causing racemization?
Critical Step: Do not pre-mix the Z-Ser activation mixture with excess base.
-
Wrong Way: Adding 2-3 equivalents of DIEA to the reaction mixture. This ensures the Serine
-proton is stripped. -
Right Way:
-
Dissolve H-Leu-NH2·HCl in the solvent.
-
Add exactly 1.0 equivalent of a base (preferably 2,4,6-Collidine or NMM) to free the amine. Collidine is sterically hindered and less likely to abstract the Serine
-proton. -
Add this neutralized amine solution to the pre-activated Z-Ser mixture.
-
Comparative Data: Coupling Reagents & Racemization
The following table summarizes expected D-Ser content based on standard peptide coupling conditions (Coupling Z-Ser-X to H-Leu-NH2).
| Coupling System | Base Used | Risk Level | Est.[2][3] D-Ser Content | Notes |
| DIC / Oxyma Pure | None (or 1 eq.[3] Collidine) | Low | < 0.5% | Gold standard for Ser/Cys coupling. |
| DIC / HOBt | None (or 1 eq. NMM) | Low-Medium | 0.5 - 2.0% | Classic method; HOBt is less efficient than Oxyma. |
| HATU / DIEA | DIEA (2+ eq.) | High | 5.0 - 15.0% | Strong activation + strong base = high racemization. |
| DCC (No Additive) | None | Critical | > 20% | Rapid oxazolone formation. Avoid. |
Validated Experimental Protocol
Objective: Synthesis of Z-Ser-Leu-NH2 with <1% Racemization. Scale: 1.0 mmol.
Materials
-
A: Z-Ser(tBu)-OH (1.0 mmol) [Alternative: Z-Ser-OH, see note below]
-
B: H-Leu-NH2·HCl (1.0 mmol)
-
Reagents: DIC (1.0 mmol), Oxyma Pure (1.0 mmol), 2,4,6-Collidine (1.0 mmol).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow
-
Preparation of Amine Component (Vessel A):
-
Dissolve H-Leu-NH2·HCl (167 mg, 1.0 mmol) in 2 mL DMF.
-
Cool to 0°C.[4]
-
Add 2,4,6-Collidine (132 µL, 1.0 mmol) dropwise.
-
Note: This neutralizes the HCl salt. Do not add excess.
-
-
Activation of Z-Ser (Vessel B):
-
Dissolve Z-Ser(tBu)-OH (295 mg, 1.0 mmol) and Oxyma Pure (142 mg, 1.0 mmol) in 3 mL DMF.
-
Cool to 0°C.[4]
-
Add DIC (155 µL, 1.0 mmol).
-
Stir for 2 minutes only. Do not pre-activate for long periods (e.g., >10 mins) as this allows oxazolone accumulation.
-
-
Coupling:
-
Immediately transfer the contents of Vessel A (Amine) into Vessel B (Activated Acid).
-
Stir at 0°C for 1 hour , then allow to warm to Room Temperature (RT) for 2-3 hours.
-
-
Workup:
-
Dilute with Ethyl Acetate (50 mL).
-
Wash with 1M KHSO4 (to remove Collidine/Amine), Water, and Brine.
-
Dry over Na2SO4 and concentrate.
-
-
Side Chain Deprotection (if using tBu):
-
Treat the crude intermediate with TFA/TIS/Water (95:2.5:2.5) for 1 hour to remove the tBu group, yielding Z-Ser-Leu-NH2.
-
Mechanistic Visualization
Figure 1: The Oxazolone Pathway & Mitigation
This diagram illustrates how the Z-Ser activated ester can divert to the oxazolone (causing racemization) and how Oxyma intercepts this pathway.
Caption: The "Race" against Racemization. Oxyma Pure intercepts the reactive O-Acylisourea before it can cyclize into the racemization-prone Oxazolone.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to identify and eliminate the source of racemization in Z-Ser coupling.
References
-
Mijalis, A. J., et al. (2017). Pushing the Limits of Solid-Phase Peptide Synthesis with Continuous Flow. (Discusses racemization mechanisms). Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Oxyma Pure: The "Gold Standard" Additive for Peptide Synthesis. (Validation of Oxyma for Ser/Cys). Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison: Validating N-Benzyloxycarbonylserylleucinamide Purity
Executive Summary: The Purity Paradox
N-Benzyloxycarbonylserylleucinamide (Z-Ser-Leu-NH2) is a critical dipeptide substrate used extensively to characterize the specificity of metalloproteases, particularly thermolysin .[1][2] While High-Performance Liquid Chromatography (HPLC) often indicates high chromatographic purity (>98%), researchers frequently encounter failure when subjecting this molecule to Combustion Elemental Analysis (EA).[1][2]
This guide objectively compares the "Gold Standard" of EA against modern alternatives (qNMR, HRMS), explaining why EA remains the superior method for establishing bulk material integrity (solvates, salts, and water content) despite its technical difficulty. We provide a self-validating protocol to overcome the hygroscopic nature of the seryl residue.
Theoretical Standards & The Molecule
Before validation, the theoretical baseline must be established. Z-Ser-Leu-NH2 contains a benzyloxycarbonyl protecting group, a serine residue (prone to hydrogen bonding and water retention), and a leucine amide.[1][2]
Chemical Formula:
Table 1: Theoretical Elemental Composition (The Target)
| Element | Symbol | Count | Atomic Mass | Total Mass | Theoretical % | Tolerance (±0.4%) |
| Carbon | C | 17 | 12.011 | 204.19 | 58.11% | 57.71 – 58.51% |
| Hydrogen | H | 25 | 1.008 | 25.20 | 7.17% | 6.77 – 7.57% |
| Nitrogen | N | 3 | 14.007 | 42.02 | 11.96% | 11.56 – 12.36% |
Critical Insight: The serine hydroxyl group (-OH) makes this peptide highly hygroscopic.[1][2] A sample that is 99% pure by HPLC but contains 2% water by weight will fail the Carbon specification in EA, dropping the %C value below the acceptable threshold.
Comparative Analysis: EA vs. Alternatives
Why persist with EA when HRMS is faster? The following comparison matrix evaluates the performance of EA against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) specifically for Z-Ser-Leu-NH2.
Table 2: Performance Comparison of Validation Standards
| Feature | Elemental Analysis (Combustion) | HRMS (Orbitrap/Q-TOF) | qNMR (Internal Std) | HPLC (UV 214nm) |
| Primary Scope | Bulk Purity (Includes water, salts, solvents) | Molecular Identity (Exact Mass) | Specific Impurity Quant | Chromatographic Purity |
| Sensitivity to Water | High (Detects non-covalent water) | None (Ionization ignores neutrals) | Low (Unless D2O exchange used) | None (Eluent is aqueous) |
| Sample Required | High (>5 mg, destructive) | Low (<0.1 mg) | Medium (~5-10 mg) | Low (<0.1 mg) |
| Precision | ±0.3% (Absolute) | <5 ppm (Mass Accuracy) | ±1-2% (Relative) | ±0.1% (Area %) |
| Blind Spots | Cannot identify structure of impurity | Misses inorganic salts/solvents | Signal overlap (Serine region) | Response factor variations |
| Verdict | Best for Bulk Material Certification | Best for Identification | Best for Organic Impurities | Best for Routine QC |
Decision Logic & Workflow
The following diagram illustrates the decision pathway for validating Z-Ser-Leu-NH2. Note the critical loop for "Hygroscopic Correction."
Figure 1: Validation workflow emphasizing the necessity of drying and water calculation for hygroscopic peptides.
The Self-Validating Protocol (Standard Operating Procedure)
To achieve the Journal of Organic Chemistry (JOC) standard of ±0.4% for this specific molecule, you must eliminate the "Serine Water Trap."
Phase A: Sample Preparation (The Critical Step)
-
Vessel Selection: Use a pre-weighed, flame-dried glass vial.
-
Drying Agent: Place the vial in a vacuum desiccator containing fresh Phosphorus Pentoxide (
). Silica gel is insufficient for Z-Ser-Leu-NH2.[1][2] -
Conditions: Apply high vacuum (<0.1 mmHg) at 40°C for a minimum of 24 hours.
-
Causality: The 40°C heat is required to break the hydrogen bonds between the Serine -OH and water molecules without degrading the peptide bond.
-
-
Inert Transfer: Break vacuum with dry Argon or Nitrogen. Cap immediately.
Phase B: The Combustion Run
-
Calibration: Run a standard (Acetanilide or Sulfanilamide) immediately before the sample. The K-factor deviation must be <0.2%.[1][2]
-
Blanking: Run a "Tin Capsule Blank" to subtract background carbon from the capsule itself.
-
Sample Weight: Weigh 2.0 – 3.0 mg of Z-Ser-Leu-NH2.
-
Note: Weights below 1.5 mg increase the relative error of the microbalance, making the ±0.4% target statistically impossible to hit.
-
Phase C: Data Interpretation (The "Solvent Fit")
If the raw data fails the strict criteria, calculate the "Found" values against a hemi-hydrate model (
-
Scenario: Found C = 56.8% (Theory 58.11%).[2]
-
Recalculation: With 0.5
, new MW = 360.[2]4. New Theory C = 56.6%. -
Result: The sample is pure but hydrated. This is acceptable for publication if explicitly stated.
Mechanistic Diagram: Thermolysin Interaction
Understanding why we validate this molecule: It is a substrate for Thermolysin. The purity of the amide bond is critical for accurate
Figure 2: The enzymatic pathway where Z-Ser-Leu-NH2 serves as the substrate.[1][2] Impurities in the peptide bond distort kinetic data.
References
-
Holmquist, B., & Vallee, B. L. (1974). "Metal substitutions and inhibition of thermolysin: spectra and properties." Journal of Biological Chemistry. [Link]
-
National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis." PubMed Central. [Link][1][2]
-
Inouye, K., et al. (2001). "Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis." Biotechnology and Bioengineering. [Link][2]
Sources
A Tale of Two Termini: Unraveling the Kinetic Landscape of Z-Ser-Leu-NH2 versus Z-Ser-Leu-OMe Hydrolysis
A Senior Application Scientist's Guide to Understanding Enzyme-Substrate Dynamics
In the intricate world of protease kinetics, seemingly minor molecular modifications can precipitate profound shifts in enzymatic efficiency. This guide delves into the kinetic comparison of two closely related dipeptide substrates, Z-Ser-Leu-NH2 (C-terminal amide) and Z-Ser-Leu-OMe (C-terminal methyl ester), when subjected to enzymatic hydrolysis, typically by serine proteases like chymotrypsin. While direct kinetic data for these specific substrates can be elusive in readily available literature, we can draw strong, mechanistically sound inferences from analogous systems to illuminate the underlying principles governing their interaction with proteolytic enzymes.
Chymotrypsin, a well-characterized serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues such as Phenylalanine, Tryptophan, and Leucine.[1][2] The nature of the chemical group C-terminal to the scissile bond significantly influences the kinetics of this cleavage.
The Decisive Role of the C-Terminal Group: A Kinetic Snapshot
To quantitatively appreciate the impact of the C-terminal amide versus the methyl ester, we will consider a closely related and well-documented system: the chymotrypsin-catalyzed hydrolysis of N-acetyl-L-Tryptophan derivatives. This provides a robust proxy for understanding the behavior of Z-Ser-Leu-NH2 and Z-Ser-Leu-OMe.
| Substrate | Leaving Group (X) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| N-acetyl-L-Trp-NH2 | -NH2 | 0.026 | 7.3 | 3.56 |
| N-acetyl-L-Trp-OMe | -OCH3 | 28 | 0.095 | 294,737 |
Data adapted from a study on the chymotrypsin cleavage of N-acetyl-L-Trp derivatives.[3]
These data reveal a striking difference in catalytic efficiency. The methyl ester is hydrolyzed orders of magnitude more efficiently than the corresponding amide. This disparity stems from the fundamental chemical properties of the leaving groups.
Mechanistic Underpinnings: Why Esters are Preferred Substrates
The hydrolysis of both amides and esters by chymotrypsin proceeds via a two-step "ping-pong" mechanism involving a covalent acyl-enzyme intermediate.[2][4]
Figure 1: Simplified reaction pathway for chymotrypsin-catalyzed hydrolysis.
-
Acylation: The active site serine (Ser-195) attacks the carbonyl carbon of the substrate, forming a tetrahedral intermediate.[5] The C-terminal leaving group is then released (P1), resulting in a covalent acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by Histidine-57, attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate.[5] This resolves to release the N-terminal part of the substrate (P2) and regenerates the free enzyme.
The key difference between the amide (Z-Ser-Leu-NH2) and the methyl ester (Z-Ser-Leu-OMe) lies in the acylation step . The leaving group for the amide is ammonia (or an amine), while for the methyl ester, it is methanol. Methanol is a significantly better leaving group than ammonia because the methoxide ion is a weaker base than the amide ion. A better leaving group facilitates the collapse of the first tetrahedral intermediate and the formation of the acyl-enzyme intermediate.[4] This is reflected in a much larger kcat for the ester substrate.
Furthermore, the lower Km for the methyl ester suggests a higher affinity of the enzyme for this substrate. This could be attributed to more favorable hydrophobic and electronic interactions within the active site pocket compared to the more polar amide group.
Experimental Protocol for Determining Kinetic Constants
To empirically validate these kinetic differences for Z-Ser-Leu-NH2 and Z-Ser-Leu-OMe, a continuous spectrophotometric assay can be employed.
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
Z-Ser-Leu-NH2
-
Z-Ser-Leu-OMe
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
Spectrophotometer capable of kinetic measurements
-
Quartz cuvettes
Assay Principle
The hydrolysis of the peptide bond or ester bond results in the formation of a new free N-terminus (Ser-Leu-NH2 or Ser-Leu-OMe) and Z-acid. The rate of reaction can be monitored by following the decrease in absorbance at a wavelength where the substrate absorbs and the products do not, or by using a coupled assay with a reporter enzyme. A more direct method for amide hydrolysis involves monitoring the release of ammonia using the glutamate dehydrogenase coupled assay. For ester hydrolysis, the production of acid can be monitored using a pH indicator or a pH-stat.
Step-by-Step Methodology
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to prevent autolysis. The exact concentration should be determined by active site titration.
-
Substrate Preparation: Prepare stock solutions of Z-Ser-Leu-NH2 and Z-Ser-Leu-OMe in a suitable organic solvent (e.g., DMSO) and then dilute into the assay buffer. A range of substrate concentrations bracketing the expected Km value should be prepared.
-
Kinetic Measurement:
-
Equilibrate the Tris-HCl buffer and substrate solutions to the desired temperature (e.g., 25°C).
-
To a cuvette, add the assay buffer and the substrate solution to a final volume of, for example, 1 mL.
-
Initiate the reaction by adding a small, predetermined amount of the chymotrypsin solution.
-
Immediately start monitoring the change in absorbance over time at a suitable wavelength (e.g., 256 nm for the cleavage of the amide bond).
-
-
Data Analysis:
-
Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters Vmax and Km.
-
Calculate kcat from the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Figure 2: Experimental workflow for kinetic analysis.
Conclusion
The comparison between Z-Ser-Leu-NH2 and Z-Ser-Leu-OMe as substrates for chymotrypsin highlights a fundamental principle of enzyme kinetics: the chemical nature of the scissile bond and its leaving group are critical determinants of catalytic efficiency. Based on robust evidence from analogous systems, the methyl ester (Z-Ser-Leu-OMe) is predicted to be a vastly superior substrate to the amide (Z-Ser-Leu-NH2). This is primarily due to the better leaving group potential of methanol compared to ammonia, which significantly accelerates the acylation step of the catalytic mechanism. This understanding is crucial for researchers in drug development and enzymology, as it informs the design of enzyme inhibitors, pro-drugs, and tailored substrates for specific enzymatic assays.
References
- Hedstrom, L., et al. "The S1 binding pocket of chymotrypsin is a major determinant of the specificity of amide and ester hydrolysis." Biochemistry 31.34 (1992): 8082-8086.
-
Let's Talk Academy. "Chymotrypsin Enzyme Hydrolyzes Both Ester and Amide Bonds." ([Link])
- Fersht, A. Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W. H. Freeman, 1999.
-
LibreTexts Chemistry. "7.2: Chymotrypsin." ([Link])
-
csbsju.edu. "b: mechanisms of enzyme catalysis." ([Link])
-
csbsju.edu. "Kinetic constants for chymotrypsin cleavage of N." ([Link])
-
AK Lectures. "Mechanism of Chymotrypsin and Catalytic Triad." ([Link])
- Schellenberger, V., et al. "The specificity of chymotrypsin. A statistical analysis of hydrolysis data." European Journal of Biochemistry 199.3 (1991): 623-636.
- Sivanandaiah, K. M., et al. "Synthesis and biological activity of some new leucine-enkephalin analogues." Indian Journal of Biochemistry & Biophysics 23.5 (1986): 267-272.
-
Organic Syntheses. "N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER." ([Link])
-
Royal Society of Chemistry. "Supplementary Information." ([Link])
-
PubChem. "Z-Leu-ser-ome." ([Link])
Sources
A Comparative Guide to Quality Control in N-Benzyloxycarbonyl-seryl-leucinamide Production
For Researchers, Scientists, and Drug Development Professionals
The Synthetic Landscape: A Proactive Approach to Quality Control
The quality of the final N-Benzyloxycarbonyl-seryl-leucinamide is intrinsically linked to its synthetic route. Understanding the potential pitfalls of each method allows for the development of a targeted and effective quality control strategy. Two primary approaches for the synthesis of this dipeptide amide are solution-phase and solid-phase peptide synthesis (SPPS).
Solution-Phase Synthesis: Flexibility and Scale at the Cost of Complexity
Solution-phase synthesis offers scalability and flexibility in the choice of protecting groups and coupling reagents.[1] A common strategy for Z-Ser-Leu-NH₂ would involve the coupling of N-benzyloxycarbonyl-L-serine (Z-Ser-OH) with L-leucinamide (Leu-NH₂).
Typical Workflow:
-
Activation of Z-Ser-OH: The carboxylic acid of Z-Ser-OH is activated to facilitate amide bond formation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[2][3]
-
Coupling: The activated Z-Ser-OH is reacted with Leu-NH₂ in a suitable organic solvent (e.g., DMF, DCM).
-
Work-up and Purification: The crude product is isolated and purified, typically by crystallization or chromatography.
Potential Impurities Originating from Solution-Phase Synthesis:
-
Unreacted Starting Materials: Residual Z-Ser-OH and Leu-NH₂.
-
Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) if DCC is used, which is poorly soluble and can complicate purification.[3]
-
Racemization Products: Formation of Z-D-Ser-L-Leu-NH₂ (diastereomer) during the activation and coupling steps.
-
Side-Chain Reactions: Potential for side reactions involving the hydroxyl group of serine if it is not appropriately protected, though for short couplings this is often not necessary.
Solid-Phase Peptide Synthesis (SPPS): Efficiency and Automation for Smaller Scale
SPPS offers advantages in terms of ease of purification and automation, making it a popular choice for peptide synthesis.[4] The synthesis of Z-Ser-Leu-NH₂ on a solid support would typically involve a Rink amide resin, which upon cleavage yields a C-terminal amide.
Typical Workflow:
-
Resin Loading: The first amino acid, Fmoc-Leu-OH, is attached to the Rink amide resin.
-
Deprotection: The Fmoc group is removed from leucine using a base, typically piperidine in DMF.[5]
-
Coupling: Z-Ser-OH is then coupled to the resin-bound leucine.
-
Cleavage: The completed dipeptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes any acid-labile side-chain protecting groups.[5]
Potential Impurities Originating from SPPS:
-
Deletion Sequences: Incomplete coupling of Z-Ser-OH can lead to the presence of Leu-NH₂ after cleavage.[6][7]
-
Truncated Sequences: Incomplete deprotection of the Fmoc group on leucine can prevent the coupling of serine, leading to the capping of the leucine and no further chain elongation.[8]
-
Impurities from Raw Materials: The presence of Fmoc-dipeptide impurities in the Fmoc-amino acid raw material can lead to insertion sequences.[8]
-
Side Products from Cleavage: The cleavage cocktail can sometimes lead to side reactions with sensitive amino acids.[7]
A Multi-faceted Approach to Quality Control: Key Parameters and Analytical Methodologies
A robust quality control strategy for N-Benzyloxycarbonyl-seryl-leucinamide relies on a combination of analytical techniques to assess identity, purity, and quantity.
Identity Confirmation
Ensuring the correct chemical structure is the primary step in quality control.
-
Mass Spectrometry (MS): This is the cornerstone of identity testing. High-resolution mass spectrometry (HRMS) should be used to confirm the monoisotopic mass of the protonated molecule [M+H]⁺ with high accuracy. Tandem mass spectrometry (MS/MS) can be employed to further confirm the sequence by observing characteristic fragment ions (b- and y-ions).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the presence of all expected functional groups and the overall structure of the molecule.[9]
Purity Assessment
Purity is a critical quality attribute, and its determination requires methods that can separate the desired product from all potential impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used technique for assessing the purity of peptides.[10] A gradient elution using a C18 column with a mobile phase consisting of water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA), is a standard approach.[11] The purity is typically reported as the percentage of the main peak area relative to the total peak area in the chromatogram.
Impurity Profiling
Identifying and quantifying impurities is crucial for ensuring the safety and efficacy of the product.
-
HPLC with UV and MS Detection (LC-MS): Coupling HPLC with a mass spectrometer allows for the detection and preliminary identification of impurities based on their mass-to-charge ratio.[10] This is particularly useful for identifying process-related impurities and degradation products.
Chiral Purity
The stereochemical integrity of the amino acid residues is critical for the biological activity of peptides.
-
Chiral HPLC or Gas Chromatography (GC): These techniques can be used to separate and quantify the desired L,L-diastereomer from any L,D, D,L, or D,D-diastereomers that may have formed due to racemization during synthesis.[10]
Quantification
Accurate quantification is essential for downstream applications.
-
Amino Acid Analysis (AAA): This is the gold standard for peptide quantification. The peptide is hydrolyzed to its constituent amino acids, which are then derivatized and quantified by HPLC.[12] This method provides the net peptide content, which is a more accurate measure than simple weight.
-
Quantitative NMR (qNMR): This technique can also be used for accurate quantification by integrating the signal of the target molecule against a certified internal standard.
Comparison of Quality Control Strategies
The choice of quality control strategy will depend on the intended use of the N-Benzyloxycarbonyl-seryl-leucinamide, the scale of production, and the regulatory requirements.
| Parameter | Method A: Basic Research Grade | Method B: Advanced Preclinical Grade | Rationale for Differences |
| Identity | Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) with MS/MS fragmentation, ¹H and ¹³C NMR | HRMS provides unequivocal confirmation of the elemental composition. MS/MS and NMR provide comprehensive structural verification, crucial for preclinical development. |
| Purity | RP-HPLC with UV detection | RP-HPLC with UV detection using a validated, stability-indicating method | A validated method ensures reliability and the ability to detect degradation products, a key requirement for stability studies. |
| Impurity Profile | Identification of major impurities by LC-MS | Comprehensive impurity profiling by LC-MS, with identification and quantification of all impurities above a certain threshold (e.g., 0.1%) | Stringent impurity control is necessary for preclinical safety assessments, aligning with regulatory expectations.[10][13] |
| Chiral Purity | Not typically performed | Chiral HPLC or GC analysis | Enantiomeric purity is critical for biological activity and safety, making this a necessary test for preclinical candidates. |
| Quantification | Gross weight | Amino Acid Analysis (AAA) or qNMR for net peptide content | Net peptide content provides a more accurate measure of the active substance, which is essential for accurate dosing in preclinical studies. |
| Residual Solvents | Not typically performed | Gas Chromatography (GC) | Control of residual solvents is a standard requirement for drug substance quality control to ensure safety. |
| Water Content | Not typically performed | Karl Fischer Titration | Peptides are often hygroscopic, and knowing the water content is important for accurate weighing and stability. |
Experimental Protocols and Visualizations
General RP-HPLC Method for Purity Analysis
Objective: To determine the purity of N-Benzyloxycarbonyl-seryl-leucinamide by separating it from process-related impurities.
Instrumentation: A standard HPLC system with a UV detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution at 220 nm.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Caption: Workflow for RP-HPLC Purity Analysis.
Identity Confirmation by Mass Spectrometry
Objective: To confirm the molecular weight of N-Benzyloxycarbonyl-seryl-leucinamide.
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
Procedure:
-
Prepare a dilute solution of the peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer or analyze the eluent from the HPLC.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed m/z of the [M+H]⁺ ion with the calculated theoretical mass.
Caption: Workflow for Identity Confirmation by ESI-MS.
Conclusion: A Holistic and Evolving Quality Control Strategy
The quality control of N-Benzyloxycarbonyl-seryl-leucinamide is not a static set of procedures but rather a dynamic and integrated approach that begins with a thorough understanding of the synthetic process. By anticipating potential impurities based on the chosen synthetic route, a more targeted and efficient analytical strategy can be implemented. For research purposes, a basic set of tests focusing on identity and purity may suffice. However, as a compound progresses towards preclinical and clinical development, a more comprehensive and validated quality control strategy that adheres to regulatory guidelines is imperative. This guide provides a foundational framework for developing such a strategy, emphasizing the importance of scientific rationale and a proactive approach to ensuring the quality, safety, and efficacy of peptide-based therapeutics.
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Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Retrieved from [Link]
- Boen, F., et al. (1989). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. Journal of immunological methods, 124(1), 51-57.
- EMA. (2012). Guideline on the quality of biological active substances produced by recombinant DNA technology.
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]
- Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The peptides (pp. 1-284). Academic Press.
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Huvepharma. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
- FDA. (2018). MAPP 5017.2 - Establishing Impurity Acceptance Criteria As Part of Specifications for NDAs, ANDAs, and BLAs Based on Clinical Relevance.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Albericio, F., et al. (2017).
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis. Retrieved from [Link]
- Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.
-
LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]
- Applied Biosystems. (1991). Automated Solid-Phase Peptide Synthesis: Use of Z-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate for the Activation of Boc-Amino Acids. Applied Biosystems Research News.
-
Universität Regensburg. (2007, November 22). Solid-Phase Synthesis of Peptide – Metal-Complex Conjugates. Retrieved from [Link]
- Zhang, L., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 234, 115589.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77.
- Junk, G., & Svec, H. (1963). The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society, 85(6), 839-842.
- Słomczyńska, U., et al. (2008). The first preparative solution phase synthesis of melanotan II. Acta Pol Pharm, 65(5), 553-8.
- Lims, S. L., et al. (2026). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions.
- Albericio, F., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7118.
- Vervoort, R. J. M., et al. (1998). Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection.
-
Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]
- Fekkes, D. (1992). Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography.
- Fekkes, D. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e.
- Barskiy, D. A., et al. (2023).
- Jackson, G. P., et al. (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Journal of Mass Spectrometry, 57(1), e4797.
- Wishart, D. S. (2011). Characterization of protein secondary structure from NMR chemical shifts. Journal of biomolecular NMR, 51(3), 209-231.
- Abadi, F. M., et al. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA.
- Gorshkov, M. V., et al. (2014). Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer. Analytical chemistry, 86(14), 6827-6834.
- Guevremont, R., & Siu, K. W. M. (1999). Separation of Leucine and Isoleucine by Electrospray Ionization–High Field Asymmetric Waveform Ion Mobility Spectrometry–Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 10(12), 1279-1284.
- Pikal, M. J., & Rigsbee, D. R. (1997). Solution conformation of Leu 27 hGRF (1–32) NH 2 and its deamidation products by 2D NMR. Journal of pharmaceutical sciences, 86(11), 1327-1334.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Barluenga, J., et al. (2022). Chemoselective Solution-and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides. The Journal of Organic Chemistry, 87(21), 14389-14399.
- Ghosez, L., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro-and Imido-Phosphonium Salts. ACS omega, 5(25), 15450-15462.
- ChemRxiv. (2025). N-to C-Peptide Synthesis, Arguably the Future for Sustainable Production.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
